1-(2-Nitro-vinyl)-4-trifluoromethyl-benzene

概述

描述

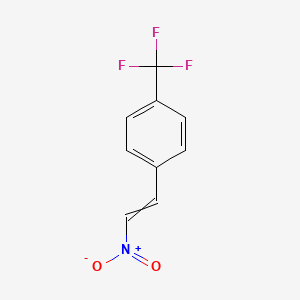

1-(2-Nitro-vinyl)-4-trifluoromethyl-benzene is an organic compound characterized by the presence of a nitro group and a trifluoromethyl group attached to a benzene ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Nitro-vinyl)-4-trifluoromethyl-benzene typically involves the nitration of 4-trifluoromethyl-benzaldehyde followed by a condensation reaction with nitromethane. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The process can be summarized as follows:

Nitration: 4-trifluoromethyl-benzaldehyde is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Condensation: The nitrated product is then reacted with nitromethane in the presence of a base to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Types of Reactions

1-(2-Nitro-vinyl)-4-trifluoromethyl-benzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzene derivatives with various functional groups.

科学研究应用

1-(2-Nitro-vinyl)-4-trifluoromethyl-benzene has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

作用机制

The mechanism of action of 1-(2-Nitro-vinyl)-4-trifluoromethyl-benzene involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

相似化合物的比较

Similar Compounds

1-(2-Nitro-vinyl)-benzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

4-Trifluoromethyl-benzaldehyde: Contains the trifluoromethyl group but lacks the nitro-vinyl functionality.

1-(2-Nitro-vinyl)-4-methyl-benzene: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

1-(2-Nitro-vinyl)-4-trifluoromethyl-benzene is unique due to the presence of both the nitro-vinyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the nitro-vinyl group provides a site for various chemical transformations.

生物活性

1-(2-Nitro-vinyl)-4-trifluoromethyl-benzene (also known as 1-(2-nitroethenyl)-4-(trifluoromethyl)benzene) is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFNO

- SMILES : C1=CC(=CC=C1C=CN+[O-])C(F)(F)F

- InChI : InChI=1S/C9H6F3NO2/c10-9(11,12)8-3-1-7(2-4-8)5-6-13(14)15/h1-6H

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its interaction with cellular pathways and potential therapeutic applications.

The compound's biological effects are attributed to its ability to interact with specific molecular targets within cells. Its nitro group can undergo reduction to form reactive intermediates, which may lead to DNA damage or modulation of signaling pathways involved in apoptosis and cell proliferation.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits anticancer properties. For instance, it has shown effectiveness against various cancer cell lines, including breast cancer (MCF-7), with mechanisms involving the induction of apoptosis through caspase activation and p53 pathway modulation.

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10.38 | Apoptosis induction via caspase activation |

| HeLa | 15.00 | Cell cycle arrest and apoptosis |

| PANC-1 | 12.50 | Inhibition of proliferation |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes that are crucial in cancer metabolism. For example, it has been reported to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.

Study 1: Antitumor Activity in MCF-7 Cells

In a controlled laboratory setting, MCF-7 cells were treated with varying concentrations of the compound. The study found a dose-dependent increase in apoptotic cell death, suggesting that the compound effectively triggers programmed cell death mechanisms.

Study 2: Inhibition of Carbonic Anhydrases

A series of experiments were conducted to assess the inhibitory effects of this compound on human carbonic anhydrases (hCA IX and hCA XII). The results indicated that the compound selectively inhibited these enzymes at nanomolar concentrations, highlighting its potential as a therapeutic agent in cancer treatment.

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-(2-Nitro-vinyl)-4-trifluoromethyl-benzene, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nitration and vinylation steps. For example, intermediates like 1-chloro-4-trifluoromethylbenzene can undergo nitro group introduction via electrophilic substitution under controlled acidic conditions (e.g., HNO₃/H₂SO₄). Vinylation may utilize palladium-catalyzed cross-coupling (e.g., Stille or Heck reactions) to attach the nitro-vinyl moiety. Key optimizations include:

- Temperature control (e.g., 0–5°C for nitration to avoid over-oxidation) .

- Solvent selection (polar aprotic solvents like DMF enhance coupling efficiency) .

- Catalytic systems (e.g., Pd(PPh₃)₄ for Heck reactions) .

Post-synthesis, column chromatography (silica gel, petroleum ether/ethyl acetate) is effective for purification .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.0 ppm) and vinyl protons (δ 6.5–7.0 ppm). The trifluoromethyl group (-CF₃) appears as a singlet in ¹⁹F NMR (δ -60 to -70 ppm) .

- IR Spectroscopy : Confirms nitro (asymmetric stretching ~1520 cm⁻¹) and C=C (stretching ~1620 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Validates molecular weight (C₉H₆F₃NO₂, theoretical 217.04 g/mol) .

Q. How can purity and stability of this compound be assessed under laboratory conditions?

- Methodological Answer :

- Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) or GC (non-polar column) with >95% purity thresholds .

- Stability : Perform accelerated degradation studies (e.g., exposure to light, heat, or humidity). Monitor via TLC or NMR for decomposition products (e.g., nitro group reduction) .

Advanced Research Questions

Q. How can computational methods predict the electronic and reactivity profiles of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Electron Distribution : The -CF₃ group withdraws electrons, polarizing the benzene ring and activating the nitro-vinyl group for nucleophilic attacks .

- Reactivity : Frontier molecular orbital (FMO) analysis predicts regioselectivity in Diels-Alder or Michael addition reactions .

Software like Gaussian or ORCA can simulate these properties, validated against experimental UV-Vis or cyclic voltammetry data .

Q. What strategies resolve contradictions between observed and predicted reaction outcomes during functionalization of this compound?

- Methodological Answer :

- Mechanistic Re-evaluation : Use isotopic labeling (e.g., ¹⁵N in nitro groups) to track unexpected pathways .

- Control Experiments : Test alternative catalysts (e.g., CuI vs. Pd for Ullmann coupling) to isolate competing mechanisms .

- Data Triangulation : Combine HPLC, MS, and NMR to confirm intermediate structures, addressing discrepancies in product ratios .

Q. How does the trifluoromethyl group influence the compound’s application in materials science or medicinal chemistry?

- Methodological Answer :

- Materials Science : The -CF₃ group enhances thermal stability and hydrophobicity, making the compound suitable for fluoropolymer precursors or liquid crystal dopants .

- Medicinal Chemistry : As a bioisostere, -CF₃ improves metabolic stability. Structure-activity relationship (SAR) studies can link substituent positions to biological activity (e.g., enzyme inhibition) .

Q. What experimental designs are recommended for studying the nitro-vinyl group’s photochemical behavior?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor λmax shifts under UV irradiation to track conjugation changes .

- Laser Flash Photolysis : Quantify transient species (e.g., triplet states) for nitro-to-nitrito isomerization studies .

- Quantum Yield Calculations : Compare experimental data with computational predictions to validate photodegradation pathways .

属性

IUPAC Name |

1-(2-nitroethenyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c10-9(11,12)8-3-1-7(2-4-8)5-6-13(14)15/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATQYSSYYQMLHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。